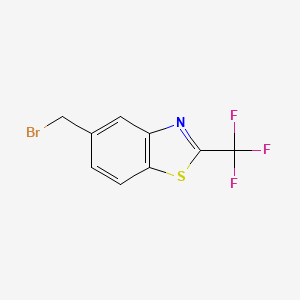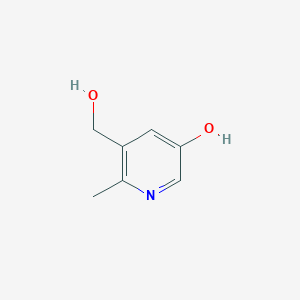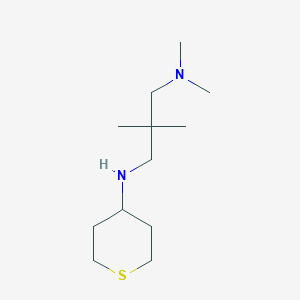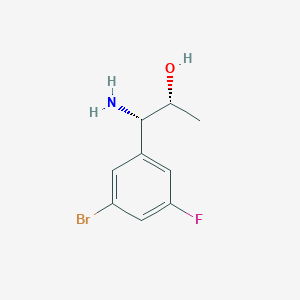![molecular formula C7H7BrN4 B13030128 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13030128.png)
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
The synthesis of 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reproducibility .
Analyse Chemischer Reaktionen
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents and enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Wirkmechanismus
The mechanism of action of 1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the triazine ring system play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in the inhibition or activation of various biological pathways, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound differs in the position of the bromine atom and the functional group attached to the triazine ring.
tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate: This derivative includes a tert-butyl carbamate group, which can influence its reactivity and biological activity.
7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which can impart distinct biological activities and synthetic utility .
Eigenschaften
Molekularformel |
C7H7BrN4 |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-6-2-1-5-4-10-7(3-9)11-12(5)6/h1-2,4H,3,9H2 |
InChI-Schlüssel |
HWAWOZDZZDGSJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NN2C(=C1)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)





![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)
